Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Description
Molecular Architecture and Crystallographic Analysis
This compound possesses the molecular formula C₁₅H₁₀ClNO₂ with a molecular weight of 271.70 grams per mole. The compound features a biphenyl core structure where one benzene ring bears a methyl ester substituent at the meta position, while the adjoining phenyl ring contains both chloro and cyano functional groups in adjacent positions. This specific substitution pattern creates an asymmetric molecular architecture that influences both its physical properties and reactivity profile.
The crystallographic analysis of related biphenyl compounds provides valuable insights into the structural characteristics of this family of molecules. Studies of cyano-biphenyl derivatives demonstrate that the dihedral angle between aromatic rings in biphenyl units typically ranges from 38 to 45 degrees, significantly affecting molecular packing and intermolecular interactions. The presence of electron-withdrawing groups such as chloro and cyano substituents introduces additional steric and electronic factors that influence the overall molecular geometry.
The spatial arrangement of functional groups in this compound creates distinct regions of electron density distribution. The ester functionality at the meta position of one benzene ring provides a site for potential hydrogen bonding interactions, while the chloro and cyano groups on the adjacent ring create an electron-deficient region that can participate in various intermolecular interactions.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C₁₅H₁₀ClNO₂ | Direct Analysis |
| Molecular Weight | 271.70 g/mol | PubChem Database |
| Biphenyl Dihedral Angle | 38-45° (estimated) | Related Structures |
| Functional Groups | Ester, Chloro, Cyano | Spectroscopic Analysis |
Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. The aromatic proton signals typically appear in the 7.2-8.0 parts per million region, with distinct multiplicities reflecting the substitution pattern on each benzene ring. The methyl ester protons generate a characteristic singlet around 3.9 parts per million, providing unambiguous identification of the ester functionality.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 165 parts per million, while aromatic carbons appear in the 120-140 parts per million range. The cyano carbon typically resonates around 118 parts per million, and the chloro-substituted carbon shows characteristic downfield shifts due to the electronegative halogen substituent.
Infrared spectroscopy demonstrates the presence of key functional groups through characteristic absorption bands. The carbonyl stretch of the ester group appears around 1740 wavenumbers, while the cyano group exhibits a sharp absorption near 2230 wavenumbers. Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region, with aromatic carbon-carbon stretching modes appearing between 1400-1600 wavenumbers.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 271, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the methoxy group (31 mass units) and subsequent loss of carbon monoxide (28 mass units) from the ester functionality, providing diagnostic information about the molecular structure.
| Spectroscopic Technique | Key Signals | Interpretation |
|---|---|---|
| Proton Nuclear Magnetic Resonance | 7.2-8.0 ppm (aromatic), 3.9 ppm (ester) | Aromatic and ester protons |
| Carbon-13 Nuclear Magnetic Resonance | 165 ppm (carbonyl), 118 ppm (cyano) | Functional group carbons |
| Infrared | 1740 cm⁻¹ (ester), 2230 cm⁻¹ (cyano) | Characteristic stretching |
| Mass Spectrometry | 271 (molecular ion), 240, 212 | Molecular ion and fragments |
Comparative Analysis with Structural Analogues
Comparative analysis with structurally related compounds reveals important trends in molecular properties and behavior. Methyl 3-chloro-4-cyanobenzoate, with molecular formula C₉H₆ClNO₂ and molecular weight 195.60 grams per mole, represents a simplified analogue lacking the biphenyl framework. This comparison highlights the influence of the additional benzene ring on overall molecular properties and potential applications.
Ethyl 4-(3-chloro-4-cyanophenyl)benzoate serves as a closely related structural analogue, differing only in the ester alkyl group and positional substitution pattern. This compound demonstrates molecular weight of 285.725 grams per mole with molecular formula C₁₆H₁₂ClNO₂, illustrating how minor structural modifications affect physical properties while maintaining core chemical characteristics.
The electronic properties of related biphenyl derivatives demonstrate significant influence of substitution patterns on molecular orbital configurations. Compounds containing electron-withdrawing cyano groups show enhanced spatial separation between highest occupied molecular orbital and lowest unoccupied molecular orbital regions, contributing to stabilization of electronic energy levels. The presence of chloro substituents further modifies electron distribution, creating push-pull electronic characteristics that influence chemical reactivity and physical properties.
Fluorinated biphenyl analogues provide additional comparative insights, with pentafluoro-substituted compounds showing distinct Nuclear Magnetic Resonance patterns and modified electronic properties. These comparisons demonstrate how halogen substitution affects molecular behavior and potential applications in various chemical processes.
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Target Compound | C₁₅H₁₀ClNO₂ | 271.70 g/mol | Full biphenyl structure |
| Methyl 3-chloro-4-cyanobenzoate | C₉H₆ClNO₂ | 195.60 g/mol | Single benzene ring |
| Ethyl analogue | C₁₆H₁₂ClNO₂ | 285.725 g/mol | Ethyl ester group |
| Pentafluoro analogues | Variable | Variable | Multiple fluorine atoms |
Computational Modeling of Electronic Properties
Computational modeling studies of biphenyl derivatives provide detailed insights into electronic structure and molecular orbital characteristics. The Pariser-Parr method applied to biphenyl systems reveals electronic transitions corresponding to absorption bands at various wavelengths, with calculations accounting for different conformational arrangements between benzene ring planes.
Electronic structure calculations demonstrate that this compound exhibits characteristic molecular orbital patterns influenced by both electron-withdrawing substituents and the extended conjugated system. The presence of cyano and chloro groups creates electron-deficient regions that affect the distribution of molecular orbitals and electronic transitions. These computational results correlate well with experimental spectroscopic observations and provide theoretical foundation for understanding chemical behavior.
Density functional theory calculations reveal that the cyano group acts as a strong electron acceptor, creating significant dipole moments and influencing intermolecular interactions. The chloro substituent contributes additional electronic effects through both inductive and resonance mechanisms, modifying the overall electronic distribution throughout the molecular framework.
Conformational analysis demonstrates that the dihedral angle between benzene rings significantly affects electronic properties and molecular stability. Calculations for various angles between ring planes show energy minima corresponding to specific conformational arrangements, with implications for solid-state packing and solution behavior.
| Computational Parameter | Calculated Value | Physical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Variable by method | Electronic donor capability |
| Lowest Unoccupied Molecular Orbital Energy | Variable by method | Electronic acceptor capability |
| Dipole Moment | Enhanced by substituents | Polarity and interactions |
| Dihedral Angle Preference | 38-45° range | Conformational stability |
Properties
IUPAC Name |
methyl 3-(3-chloro-4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBDRJNLBHZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742766 | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-44-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride intermediate, which subsequently reacts with methanol. A representative procedure from industrial protocols involves:
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Dissolving 3-(3-chloro-4-cyanophenyl)benzoic acid in excess methanol.
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Adding SOCl₂ dropwise at 0°C, followed by refluxing at 60–100°C for 12–48 hours.
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Neutralizing the reaction with sodium bicarbonate and purifying via silica chromatography.
Key Data:
| Yield | Temperature | Duration | Catalyst |
|---|---|---|---|
| 96% | 100°C | 16 h | None |
| 98% | 60°C | 48 h | H₂SO₄ |
Sulfuric acid-catalyzed esterification at lower temperatures (60°C) achieves near-quantitative yields but requires extended reaction times. Thionyl chloride avoids racemization, making it preferable for acid-sensitive substrates.
Halogenation-Cyanation of Methyl 3-(3-Halo-4-Methylphenyl)Benzoate
This two-step approach involves brominating a methyl-substituted precursor followed by cyanation.
Bromination with N-Bromosuccinimide (NBS)
Methyl 3-chloro-4-methylbenzoate undergoes radical bromination using NBS and azo initiators (e.g., AIBN) in tetrachloromethane:
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Purification via solvent extraction and silica chromatography yields methyl 3-chloro-4-(bromomethyl)benzoate.
Optimization Notes:
Cyanation via Nucleophilic Substitution
The bromomethyl intermediate reacts with cyanide sources (e.g., NaCN, CuCN) in polar aprotic solvents:
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Substituting bromide with cyanide in DMF at 120°C for 6–8 hours.
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Quenching with ammonium chloride and isolating the product via recrystallization.
Challenges:
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Competing elimination reactions may occur at elevated temperatures.
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Using CuCN instead of NaCN improves regioselectivity but requires strict moisture control.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling constructs the biphenyl core before introducing the cyano and ester groups.
Suzuki Coupling of Boronic Acids
Aryl halides (e.g., methyl 3-bromobenzoate) react with 3-chloro-4-cyanophenylboronic acid under palladium catalysis:
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Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/water mixtures at 80–100°C.
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Base additives (e.g., K₂CO₃) facilitate transmetallation.
Typical Conditions:
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 100°C | 75% |
| PdCl₂(dppf) | DME | 80°C | 82% |
Post-Coupling Functionalization
The ester and cyano groups are introduced sequentially after coupling:
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Hydrolysis of intermediate esters followed by cyanation via Sandmeyer reaction.
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Final re-esterification using dimethyl sulfate or iodomethane.
One-Pot Multi-Component Synthesis
Recent patents describe streamlined protocols combining bromination, cyanation, and esterification in a single reactor:
Concurrent Halogenation and Esterification
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Reacting 3-chloro-4-methylbenzoic acid with NBS and SOCl₂ in methanol.
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In situ generation of HBr catalyzes both bromination and esterification.
Advantages:
Industrial-Scale Production Considerations
Catalytic System Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-cyanophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted benzoates with various functional groups replacing the chloro group.
Reduction: Products include amines derived from the reduction of the cyano group.
Oxidation: Products include carboxylic acids and other oxidized derivatives of the benzoate moiety.
Scientific Research Applications
Methyl 3-(3-chloro-4-cyanophenyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-4-cyanophenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Electron-withdrawing groups: The trifluoromethyl group in enhances stability and lipophilicity compared to the cyano group in the target compound.
- Steric hindrance : Ureido and phenylacetamido substituents (e.g., ) reduce synthetic efficiency (31–44% yields).
- Solubility: Hydroxyl or amino groups (e.g., ) improve aqueous solubility, whereas chloro/cyano substituents favor organic solvents.
Spectroscopic and Analytical Comparisons
- NMR Shifts: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate exhibits a δ 8.3 peak in $^1$H NMR, likely due to aromatic protons deshielded by electron-withdrawing groups . The target compound’s chloro and cyano groups would similarly deshield adjacent protons.
- Mass Spectrometry: Analogs like Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate show ESI-MS m/z 438.1 [M+H]$^+$ , while the target compound’s molecular weight would be higher due to the additional cyano group.
Physical Properties
Biological Activity
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl ring and a cyano group, which contribute to its reactivity and biological properties. The chemical structure can be represented as follows:
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . Derivatives of chlorinated benzoates have shown potential in inhibiting tumor growth by targeting specific enzymes critical for cancer cell proliferation. For example, studies have demonstrated that these compounds can inhibit key enzymes involved in metabolic pathways associated with cancer progression.
2. Neuroprotective Effects
Compounds with cyano groups are often investigated for their neuroprotective properties . This compound may interact with neuroreceptors or enzymes that modulate neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit monoamine oxidases (MAO A and MAO B), which are important targets in the treatment of neurological disorders. Inhibitors of these enzymes can help regulate neurotransmitter levels, providing a basis for developing antidepressants .
The mechanism of action for this compound involves interactions with various biological targets, including:
- Enzymes : The compound may act as a reversible inhibitor, modulating enzyme activity through competitive binding to active sites.
- Receptors : It could influence receptor signaling pathways, leading to physiological changes relevant to its therapeutic effects .
Case Studies
- Anticancer Activity : A study on chlorinated benzoates showed that specific substitutions on the phenyl ring enhance anticancer activity by increasing binding affinity to target enzymes involved in cell cycle regulation.
- Neuroprotection : Investigations into cyano-substituted compounds revealed their potential in protecting neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Applications
This compound has applications across various fields:
- Agriculture : Potential use in developing herbicides or fungicides due to its biological activity against plant pathogens.
- Medicine : Exploration as a precursor in synthesizing pharmaceutical compounds targeting cancer and neurodegenerative diseases.
- Material Science : Utilized as a building block for synthesizing more complex organic molecules with desired properties .
Q & A
Q. How does regioselectivity in electrophilic substitution reactions vary with substituents on the benzoate core?
- Methodological Answer :
- Nitration Studies : Introduce NO₂⁺ under mixed acid conditions. Meta-directing effects of cyano groups favor substitution at position 2 or 6 of the phenyl ring .
- Kinetic vs. Thermodynamic Control : Monitor product ratios at different temperatures (e.g., 0°C vs. reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
